25-脱アセチルリファンピシン

説明

科学的研究の応用

Desacetylrifampicin has several scientific research applications, including:

Chemistry: Used as a model compound to study the biotransformation of antibiotics and the development of new drug candidates.

Biology: Used to study the metabolic pathways of rifampicin and its effects on microbial resistance.

Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of rifampicin and its metabolites.

Industry: Used in the development of cost-effective and sustainable production methods for antibiotics

作用機序

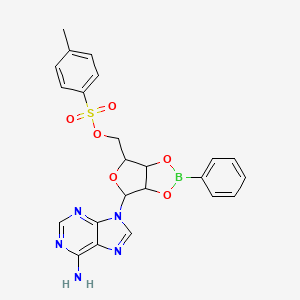

デサセチルリファンピシンは、結核菌のDNA依存性RNAポリメラーゼを阻害することによって作用します。この酵素のβサブユニットに結合し、RNA合成を抑制します。 この阻害は、細菌の増殖を阻止し、最終的に細菌を死滅させます .

類似化合物:

リファンピシン: デサセチルリファンピシンの母体化合物。

リファンピシンキノン: リファンピシンの酸化型。

3-ホルミルリファンピシン: リファンピシンの分解生成物.

比較: デサセチルリファンピシンは、酵素的脱アセチル化によって生成され、有意な抗菌活性を保持するという点でユニークです。 リファンピシンキノンや3-ホルミルリファンピシンとは異なり、デサセチルリファンピシンは、リファンピシンの薬物動態において明確な役割を果たす主要な活性代謝物です .

生化学分析

Biochemical Properties

Desacetylrifampicin plays a significant role in biochemical reactions, particularly in the context of its antimicrobial activity. It interacts with several enzymes and proteins, including DNA-dependent RNA polymerase. Desacetylrifampicin binds to the β-subunit of this enzyme, inhibiting RNA synthesis and thereby exerting its bactericidal effects . Additionally, desacetylrifampicin is a substrate for the drug efflux pump P-glycoprotein, which influences its distribution and excretion .

Cellular Effects

Desacetylrifampicin affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of RNA, which is crucial for protein production and cell replication. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, desacetylrifampicin’s interaction with DNA-dependent RNA polymerase disrupts the transcription process, leading to reduced bacterial proliferation .

Molecular Mechanism

The molecular mechanism of desacetylrifampicin involves its binding to the β-subunit of DNA-dependent RNA polymerase, which inhibits the enzyme’s activity and suppresses RNA synthesis . This action is similar to that of rifampicin, although desacetylrifampicin is less potent. The inhibition of RNA synthesis prevents the bacteria from producing essential proteins, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desacetylrifampicin change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that desacetylrifampicin maintains its antimicrobial properties for a significant period, although its efficacy may decrease with prolonged exposure . Additionally, the stability of desacetylrifampicin can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of desacetylrifampicin vary with different dosages in animal models. At therapeutic doses, desacetylrifampicin exhibits significant antimicrobial activity without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

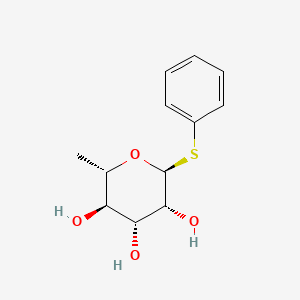

Desacetylrifampicin is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert rifampicin to desacetylrifampicin . This metabolite is then further processed by the liver and excreted via bile and urine. The involvement of enzymes such as cytochrome P450 in the metabolism of desacetylrifampicin can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Desacetylrifampicin is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which facilitates its efflux from cells . This interaction with P-glycoprotein affects the localization and accumulation of desacetylrifampicin in different tissues. Additionally, desacetylrifampicin can cross cellular membranes, allowing it to reach intracellular targets .

Subcellular Localization

The subcellular localization of desacetylrifampicin is primarily within the cytoplasm, where it exerts its antimicrobial effects. The compound’s ability to bind to DNA-dependent RNA polymerase allows it to target bacterial cells effectively . Desacetylrifampicin does not appear to undergo significant post-translational modifications that would alter its localization or function.

準備方法

合成経路と反応条件: デサセチルリファンピシンは、主にリファンピシンの生体変換によって生成されます。このプロセスは、肝臓のエステラーゼによるリファンピシンの酵素的脱アセチル化を伴います。 反応条件は、一般的に酵素活性を促進するために生理的なpHと温度を維持することを伴います .

工業生産方法: デサセチルリファンピシンの工業生産には、微生物による生体変換が用いられます。糸状菌であるクニガミセラ・エレガンスは、酸化、脱メチル化、モノ酸化反応を通じてリファンピシンをデサセチルリファンピシンに効果的に変換することが示されています。 この方法は、費用対効果が高く、グリーンケミストリーの原則に沿っています .

化学反応の分析

反応の種類: デサセチルリファンピシンは、以下のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、リファンピシンキノンが生成されます。

還元: この反応は、電子の獲得または水素の付加を伴いますが、デサセチルリファンピシンではあまり一般的ではありません。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあり、酸性条件下で使用されます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあり、塩基性条件下で使用されます。

生成される主な生成物:

リファンピシンキノン: 酸化によって生成されます。

新規代謝物: 微生物変換によって生成されます.

4. 科学研究への応用

デサセチルリファンピシンは、以下のような科学研究にさまざまな応用があります。

化学: 抗生物質の生体変換や新しい薬剤候補の開発を研究するためのモデル化合物として使用されます。

生物学: リファンピシンの代謝経路とその微生物耐性への影響を研究するために使用されます。

医学: 薬物動態研究で使用され、リファンピシンとその代謝物の分布、代謝、排泄を理解します。

類似化合物との比較

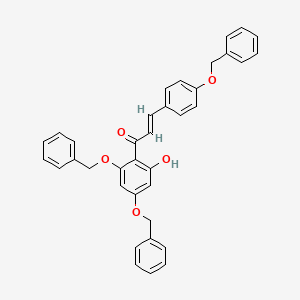

Rifampicin: The parent compound from which desacetylrifampicin is derived.

Rifampicin Quinone: An oxidized form of rifampicin.

3-Formyl-rifampicin: A degradation product of rifampicin.

Comparison: Desacetylrifampicin is unique in its formation through enzymatic deacetylation, retaining significant antimicrobial activity. Unlike rifampicin quinone and 3-formyl-rifampicin, desacetylrifampicin is a major active metabolite with a well-defined role in the pharmacokinetics of rifampicin .

特性

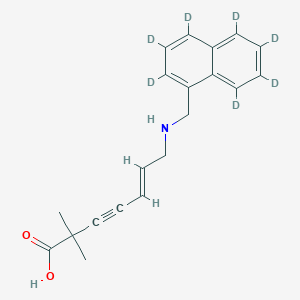

IUPAC Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZTIJOBQNKDR-OACVHIRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16783-99-6 | |

| Record name | 25-Desacetylrifampicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16783-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Deacetylrifampicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-DESACETYLRIFAMPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Desacetylrifampicin exert its antibacterial effect?

A: Like its parent compound Rifampicin, Desacetylrifampicin inhibits bacterial DNA-dependent RNA polymerase, specifically targeting the β-subunit. This binding prevents RNA synthesis, halting bacterial growth. []

Q2: How does the pharmacokinetic profile of Desacetylrifampicin compare to Rifampicin?

A: Desacetylrifampicin generally exhibits a lower plasma concentration and a slightly longer half-life than Rifampicin. Studies in neonates found Desacetylrifampicin present in all plasma samples, indicating elimination via both renal and metabolic pathways. [] Research in healthy volunteers showed rapid absorption of both compounds, with peak concentrations reached in under an hour. Desacetylrifampicin appeared later in plasma, indicative of its formation through Rifampicin metabolism. []

Q3: Does Rifampicin induce its own metabolism, and how does this affect Desacetylrifampicin levels?

A: Yes, Rifampicin is a potent inducer of hepatic microsomal enzymes, leading to self-induction of its metabolism. This results in a shortened half-life for Rifampicin and potentially influences Desacetylrifampicin levels. [, ]

Q4: What is the molecular formula and weight of Desacetylrifampicin?

A4: Desacetylrifampicin's molecular formula is C41H56N4O11, and its molecular weight is 776.9 g/mol.

Q5: What analytical techniques are commonly employed to measure Desacetylrifampicin concentrations?

A: High-Performance Liquid Chromatography (HPLC) is widely used for quantifying Desacetylrifampicin in biological samples like plasma and urine. Various HPLC methods have been developed and validated, employing different columns, mobile phases, and detection methods, including UV and mass spectrometry. [, , , , ]

Q6: How do Rifampicin and Desacetylrifampicin concentrations in different tissues impact tuberculosis treatment?

A: Adequate drug concentrations at the infection site are crucial for effective tuberculosis treatment. Research has shown that Rifampicin concentrations in spinal tuberculosis lesions are significantly lower in patients with sclerotic bone, suggesting this bone formation hinders drug penetration. [] Additionally, Desacetylrifampicin concentrations in the cerebrospinal fluid of children with tuberculous meningitis were found to be lower than plasma concentrations, highlighting the importance of understanding drug distribution to optimize treatment strategies. []

Q7: Are there known mechanisms of resistance to Rifampicin and Desacetylrifampicin?

A: Yes, resistance to Rifampicin, and consequently cross-resistance to Desacetylrifampicin, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the drug binding site, reducing drug efficacy. [, ]

Q8: Can mutations in the rpoB gene of Mycobacterium tuberculosis affect Desacetylrifampicin elimination?

A: While more research is needed, a study investigating the influence of rpoB mutations on Desacetylrifampicin elimination in urine found no statistically significant effect. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)

![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)